Synthesis of Methyl 13-methylpentadecanoate: A Technical Guide
Synthesis of Methyl 13-methylpentadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis of Methyl 13-methylpentadecanoate, a branched-chain fatty acid methyl ester of interest in various research and development fields. The synthesis involves the construction of the C16 branched fatty acid backbone via a Wittig reaction, followed by a classic Fischer esterification to yield the final methyl ester. This document provides detailed experimental protocols, comprehensive data presentation, and illustrative diagrams to facilitate replication and further investigation.
Synthetic Strategy Overview
The synthesis of Methyl 13-methylpentadecanoate is achieved through a two-stage process. The first stage involves the creation of the carbon skeleton of the target molecule's corresponding carboxylic acid, 13-methylpentadecanoic acid. This is accomplished using a Wittig reaction, a powerful and versatile method for alkene synthesis. The second stage is the conversion of the synthesized carboxylic acid into its methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol (B129727).
Caption: Overall synthetic workflow for Methyl 13-methylpentadecanoate.
Experimental Protocols
Step 1: Synthesis of 13-methylpentadecanoic acid via Wittig Reaction
This procedure is adapted from the synthesis of a similar branched-chain fatty acid and is designed to produce the C16 backbone of the target molecule.[1][2]
Materials:
-
Sodium methoxide (B1231860)
-
Butanal
-
Anhydrous diethyl ether
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve 1-bromoundecane (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous diethyl ether. Reflux the mixture for 24 hours to form the corresponding phosphonium salt.
-
Ylide Formation: Cool the reaction mixture to room temperature and add sodium methoxide (1.1 equivalents) under an inert atmosphere. Stir the resulting mixture for 2 hours at room temperature to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0°C and add butanal (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is a mixture of (Z)- and (E)-13-methylpentadec-11-enoic acid.
-
Hydrogenation: The unsaturated fatty acid is then hydrogenated to the corresponding saturated fatty acid. Dissolve the crude product in methanol and add a catalytic amount of Palladium on carbon (10%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Saponification and Acidification: After hydrogenation, add a solution of sodium hydroxide in methanol and reflux for 2 hours to saponify the ester. Cool the mixture, add water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the 13-methylpentadecanoic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield pure 13-methylpentadecanoic acid.
Caption: Workflow for the synthesis of 13-methylpentadecanoic acid.
Step 2: Synthesis of Methyl 13-methylpentadecanoate via Fischer Esterification
This is a standard procedure for the esterification of carboxylic acids.[3][4][5][6][7]
Materials:
-
13-methylpentadecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 13-methylpentadecanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 13-methylpentadecanoate.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for the Fischer esterification of 13-methylpentadecanoic acid.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | Methyl 13-methylpentadecanoate | [8] |
| Molecular Formula | C₁₇H₃₄O₂ | [8][9] |
| Molecular Weight | 270.45 g/mol | [8][9] |
| CAS Number | 5487-50-3 | [8][9] |
| Appearance | Colorless liquid | |
| Boiling Point | 311.8 °C at 760 mmHg (Predicted) | |
| Density | 0.856 g/cm³ (Predicted) |
Spectroscopic Data
Mass Spectrometry (Electron Ionization): [8][10]
| m/z | Relative Intensity | Assignment |
| 74 | 100% | McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺ |
| 87 | High | [CH₃OC(=O)(CH₂)₂]⁺ |
| 143 | Moderate | [CH₃OC(=O)(CH₂)₇]⁺ |
| 241 | Low | [M - C₂H₅]⁺ |
| 270 | Low | [M]⁺ (Molecular Ion) |
¹³C Nuclear Magnetic Resonance (NMR) (CDCl₃): [8]
| Chemical Shift (ppm) | Assignment |
| ~174.3 | C=O (Ester carbonyl) |
| ~51.4 | -OCH₃ (Ester methyl) |
| ~36.5 | C-13 |
| ~34.1 | C-2 |
| ~32.0 | C-12 |
| ~29.7 - ~29.1 | -(CH₂)n- (Methylene chain) |
| ~27.2 | C-14 |
| ~25.0 | C-3 |
| ~19.2 | C-16 (Methyl branch) |
| ~11.4 | C-15 |
(Note: Predicted values are based on standard chemical structure software and may vary slightly from experimental data.)
Conclusion
This technical guide provides a comprehensive overview of a reliable synthetic route to Methyl 13-methylpentadecanoate. The detailed experimental protocols for the Wittig reaction and Fischer esterification, along with the presented physicochemical and spectroscopic data, offer a valuable resource for researchers in organic synthesis, drug discovery, and related scientific disciplines. The provided workflows and data tables are intended to facilitate the successful synthesis and characterization of this branched-chain fatty acid methyl ester for further application and study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl 13-methylpentadecanoate | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentadecanoic acid, 13-methyl-, methyl ester [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
